molecular formula C13H13NO2S B13918940 Thiophen-2-yl-p-tolylamino acetic acid

Thiophen-2-yl-p-tolylamino acetic acid

Cat. No.: B13918940
M. Wt: 247.31 g/mol
InChI Key: ATLHHZDYJWURCH-UHFFFAOYSA-N
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Description

Thiophen-2-yl-p-tolylamino acetic acid is an organic compound that features a thiophene ring and a p-tolylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-2-yl-p-tolylamino acetic acid typically involves the reaction of thiophene derivatives with p-toluidine and acetic acid. One common method is the condensation reaction, where thiophene-2-carboxylic acid is reacted with p-toluidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl-p-tolylamino acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Thiophen-2-yl-p-tolylamino acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophen-2-yl-p-tolylamino acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • p-Toluidine
  • 2-(Thiophen-2-yl)acetic acid

Uniqueness

Thiophen-2-yl-p-tolylamino acetic acid is unique due to the presence of both the thiophene ring and the p-tolylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(4-methylanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C13H13NO2S/c1-9-4-6-10(7-5-9)14-12(13(15)16)11-3-2-8-17-11/h2-8,12,14H,1H3,(H,15,16)

InChI Key

ATLHHZDYJWURCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O

Origin of Product

United States

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